![molecular formula C10H12ClN3 B1626051 4-Hydrazino-2-methylquinoline hydrochloride CAS No. 61760-54-1](/img/structure/B1626051.png)
4-Hydrazino-2-methylquinoline hydrochloride
Overview
Description
4-Hydrazino-2-methylquinoline hydrochloride is a chemical compound with the empirical formula C₁₁H₁₃N₃O · HCl and a molecular weight of 239.70 g/mol . It is a solid substance, and its chemical structure can be represented by the following SMILES string : NNC1=CC(C)=NC2=CC=C(OC)C=C21.Cl
.
Molecular Structure Analysis
The compound’s molecular structure consists of a quinoline ring system with a hydrazine group attached at position 4 and a methyl group at position 2. The hydrochloride salt forms due to the presence of the chloride ion .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Transformations
4-Hydrazino-2-methylquinoline hydrochloride serves as a precursor in various synthetic transformations. It's used in synthesizing 6(8)-substituted 4-hydrazino-2-methylquinolines, leading to the formation of 2,4-dimethyl-1H-pyrrolo[3,2-c]quinolines and 4-(5-ethoxy-3-methyl-1H-pyrazol-1-yl)-2-methylquinolines (Avetisyan, Aleksanyan, & Ambartsumyan, 2010). Additionally, it reacts with trifluoromethyl-β-diketones to yield various pyrazoles (Singh, Kapoor, Kumar, & Threadgill, 1997).
Chemical Reactions and Derivatives
The compound is used to create novel 4-pyrazolylquinolinone derivatives (Abass, 2000). It also participates in nucleophilic substitution reactions, leading to new 4-substituted 2-quinolinones and quinolinethiones (Ismail, Abass, & Hassan, 2000).
Spectroscopic and Pharmacological Studies
Spectroscopic studies of 4-hydrazinoquinoline derivatives reveal their electronic absorption spectra and potential as indicators in spectrophotometric titrations (Seleem, El‐Inany, Mousa, & Hanafy, 2009). Some derivatives also demonstrate pharmacological potentials, such as antimalarial and antimicrobial activities (Saini, Jain, Kumar, & Jain, 2016), (Katagi, Bolakatti, Badiger, Satyanarayana, Mamledesai, & Sujatha, 2013).
Safety and Hazards
properties
IUPAC Name |
(2-methylquinolin-4-yl)hydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.ClH/c1-7-6-10(13-11)8-4-2-3-5-9(8)12-7;/h2-6H,11H2,1H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHGSVNMZWGJNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90486334 | |
Record name | 4-Hydrazino-2-methylquinoline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90486334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydrazino-2-methylquinoline hydrochloride | |
CAS RN |
61760-54-1 | |
Record name | 4-Hydrazino-2-methylquinoline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90486334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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